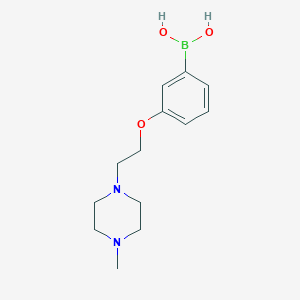
(3-(2-(4-甲基哌嗪-1-基)乙氧基)苯基)硼酸
描述
“(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid” is a research chemical with the molecular formula C13H21BN2O3 and a molecular weight of 264.13 g/mol . It’s not intended for human or veterinary use.
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 446.3±55.0 °C at 760 mmHg . The melting point and other physical properties are not specified .科学研究应用
有机化学和催化
多功能化合物的合成和结构:硼酸及其衍生物,包括(3-(2-(4-甲基哌嗪-1-基)乙氧基)苯基)硼酸,作为合成中间体和构建模块。它们用于传感、蛋白质操作、治疗、生物标记和分离。将氨基膦酸基团引入硼酸中可能为有机化学中的应用提供新机会 (R. Zhang et al., 2017)。
生物活性化合物合成中的催化作用:基于硼氮化物纳米材料的固体酸催化剂,与硼酸相关,已用于生物活性化合物的合成。这些催化剂高效、可重复使用,并适用于微波辅助合成,展示了硼酸衍生物在促进化学反应中的作用 (Arul Murugesan et al., 2017)。
药物化学
药物合成中的前体:(3-(2-(4-甲基哌嗪-1-基)乙氧基)苯基)硼酸的衍生物作为制药中重要的合成中间体,在伊马替尼等药物的生产中发挥关键作用,突显了它们在药物合成中的重要性 (E. Koroleva等,2012)。
抗癌分子特性:某些基于硼酸的分子表现出有希望的抗癌活性,强调了这些化合物在新型治疗剂开发中的作用 (Aarati Dilip Zagade et al., 2020)。
分析化学
传感器开发:硼酸衍生物用于开发用于检测离子和分子的传感器。例如,合成了一种硼酸衍生物用作顺序“开-关-开”型继电荧光探针,展示了其在敏感和选择性检测应用中的实用性 (M. Selvaraj et al., 2019)。
分子识别:苯基硼酸,包括类似于(3-(2-(4-甲基哌嗪-1-基)乙氧基)苯基)硼酸的衍生物,用于分子识别,特别是在二醇和α-羟基酸的检测中 (F. Sartain et al., 2008)。
作用机制
安全和危害
生化分析
Biochemical Properties
(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of serine proteases and other enzymes that contain active site serine residues. The compound interacts with enzymes such as chymotrypsin and trypsin, forming stable complexes that inhibit their activity. Additionally, (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid can bind to proteins and other biomolecules through its boronic acid group, facilitating the study of protein-ligand interactions and enzyme kinetics .
Cellular Effects
The effects of (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. Additionally, (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid can affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition. This interaction is facilitated by the boronic acid group, which forms a tetrahedral intermediate with the serine hydroxyl group. Additionally, (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can affect its efficacy and potency in biochemical assays. Long-term studies have shown that (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid can induce sustained changes in cellular function, including alterations in protein expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites. These metabolites can further interact with cellular proteins and enzymes, affecting metabolic flux and metabolite levels. Additionally, (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid can bind to intracellular proteins and accumulate in specific cellular compartments. This localization is influenced by the compound’s physicochemical properties and its interactions with cellular transporters .
Subcellular Localization
The subcellular localization of (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid is critical for its activity and function. The compound can be targeted to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, through post-translational modifications and targeting signals. These modifications can direct (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid to its site of action, where it can interact with target proteins and exert its biochemical effects. The subcellular localization of the compound can also affect its stability and degradation, influencing its overall efficacy in biochemical assays .
属性
IUPAC Name |
[3-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-15-5-7-16(8-6-15)9-10-19-13-4-2-3-12(11-13)14(17)18/h2-4,11,17-18H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNXWIONRVFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


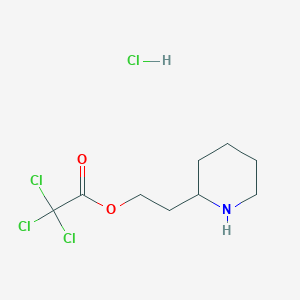
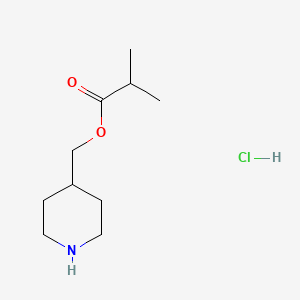



![1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397345.png)
![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)
![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)
![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)
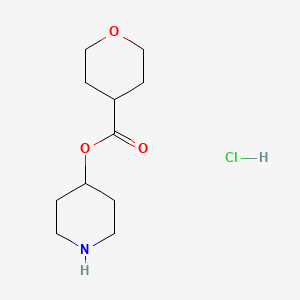
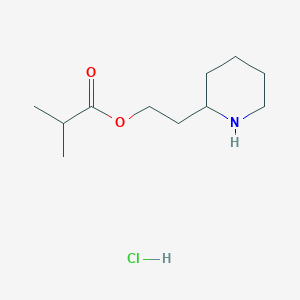

![1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397360.png)
![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)
